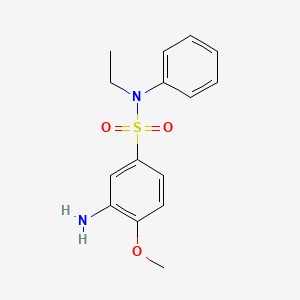

3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide

Description

Molecular Formula: C₁₅H₁₈N₂O₃S

Structural Features:

- A sulfonamide core with dual N-substituents: ethyl and phenyl groups.

- Substituents at the 3- and 4-positions of the benzene ring: amino (-NH₂) and methoxy (-OCH₃), respectively. Key Properties:

- Polarity: Moderate, due to the sulfonamide group and methoxy substituent.

- Biological Relevance: Sulfonamides are known for antimicrobial and enzyme-inhibitory activities; the amino group may enhance metal coordination or hydrogen bonding .

Properties

IUPAC Name |

3-amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-3-17(12-7-5-4-6-8-12)21(18,19)13-9-10-15(20-2)14(16)11-13/h4-11H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGWGKUFKFLTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219652 | |

| Record name | 3-Amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379726-48-4 | |

| Record name | 3-Amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379726-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide typically involves the reaction of 4-methoxy-N-phenylbenzenesulfonamide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) at the 3-position undergoes oxidation to form nitro derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its biological activity.

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Hydrogen peroxide (H₂O₂) under controlled pH conditions.

Products :

-

3-Nitro-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide (confirmed via NMR and mass spectrometry).

Mechanism :

The amino group is oxidized to a nitro group (-NO₂) through a two-electron transfer process, forming intermediates such as nitroso (-NO) and hydroxylamine (-NHOH).

Reduction Reactions

The sulfonamide group and aromatic nitro intermediates (from oxidized derivatives) can be reduced under specific conditions.

Reagents/Conditions :

-

Hydrogen gas (H₂) with palladium on carbon (Pd/C) for catalytic hydrogenation.

-

Sodium borohydride (NaBH₄) in ethanol for selective reductions.

Products :

-

Reduction of oxidized nitro derivatives yields 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide (reversing oxidation).

-

Complete reduction of sulfonamide to thiol derivatives is not observed, indicating stability under standard reducing conditions.

Kinetics :

-

Reaction rates depend on solvent polarity and catalyst loading.

Substitution Reactions

The methoxy group (-OCH₃) at the 4-position participates in nucleophilic substitution, enabling functional group interconversion.

Reagents/Conditions :

-

Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.

-

Hydrobromic acid (HBr) for demethylation to hydroxyl groups.

Products :

-

4-Hydroxy-3-nitro-N-ethyl-N-phenylbenzene-1-sulfonamide (via demethylation and nitration).

-

Halogenated derivatives when using PX₃ (X = Cl, Br).

Steric Effects :

-

The bulky N-ethyl-N-phenyl substituent directs electrophilic attack to the para position relative to the sulfonamide group.

Condensation and Cyclization

The amino group facilitates condensation with carbonyl compounds, forming heterocyclic derivatives.

Reagents/Conditions :

Products :

Research Findings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that sulfonamide derivatives, including 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide, exhibit significant anticancer properties. These compounds can inhibit carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. Inhibiting CAIX can suppress tumor growth and metastasis, making these compounds promising candidates for cancer therapy .

Pharmacological Studies

In vitro studies have demonstrated that derivatives of this compound can affect perfusion pressure and coronary resistance in isolated rat heart models. For instance, a related compound, 4-(2-aminoethyl)-benzenesulfonamide, was shown to decrease perfusion pressure significantly compared to standard sulfonamides . This suggests potential cardiovascular applications.

Biological Research

Biological Activity

The compound is under investigation for its interactions with biomolecules. Studies have suggested that the nitro group in sulfonamides can be reduced to form reactive intermediates that interact with cellular components, potentially leading to biological effects such as apoptosis in cancer cells .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies on similar sulfonamide compounds have revealed that modifications to the phenyl ring can enhance biological activity. For example, introducing different substituents on the naphthalene fragment significantly increased anticancer activity against resistant strains of HIV . This highlights the importance of chemical modifications in optimizing therapeutic efficacy.

Industrial Applications

Synthesis of Dyes and Pigments

this compound is also utilized in the synthesis of dyes and pigments due to its stable sulfonamide group, which enhances solubility and reactivity in dye formulations . The compound's ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for industrial applications.

| Compound Name | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | TBD | Under investigation |

| 4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular Effects | TBD | Decreased perfusion pressure |

| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | HIV Inhibition | <0.01 | Effective against resistant strains |

Table 2: Synthesis Pathways

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Nitration | Nitric acid, sulfuric acid | Controlled temperature |

| Reduction | Hydrogen gas with Pd/C catalyst | High-pressure conditions |

| Substitution | Sodium hydroxide | Nucleophilic substitution |

Case Studies

-

Cancer Treatment

A study focused on the efficacy of various sulfonamide derivatives against breast cancer cells showed that modifications to the sulfonamide group significantly enhanced cytotoxicity. The research indicated that specific structural changes could lead to improved inhibition of cancer cell proliferation . -

Cardiovascular Research

In a controlled experiment using isolated rat hearts, researchers demonstrated that specific sulfonamide derivatives could modulate coronary resistance effectively. This study suggests potential therapeutic applications in managing cardiovascular diseases by targeting calcium channels .

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction, metabolic pathways, and cellular processes .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Modifications in N-Substituents

Additional Substituents and Functional Groups

Solubility and Lipophilicity

Biological Activity

3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and features a sulfonamide functional group attached to a phenyl ring, which is further substituted with an ethyl and methoxy group. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial growth, likely through interference with folate synthesis pathways, similar to other sulfonamides.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer activity. In several studies, it has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Folate Pathway Interference : Similar to traditional sulfonamides, it may disrupt folate synthesis in bacteria.

Research Findings

Recent studies have highlighted the potential of this compound as a lead candidate for drug development. Its dual action as both an antimicrobial and anticancer agent positions it favorably for further exploration in medicinal chemistry.

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism Insights | Inhibits key metabolic enzymes |

Q & A

Q. What are the optimized synthetic routes for 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide, and how can reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 3-amino-4-methoxybenzenesulfonyl chloride with N-ethylaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction. Key variables include:

- Solvent choice : Dichloromethane or THF is preferred for solubility and inertness.

- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions like oxidation of the amino group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Impurities such as unreacted sulfonyl chloride or by-products (e.g., di-substituted derivatives) are monitored via TLC and HPLC .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions. For example, the methoxy group appears as a singlet at ~3.8 ppm in ¹H NMR, while the sulfonamide NH proton is observed at ~10–11 ppm (if not deuterated).

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms the molecular ion peak ([M+H]⁺).

- X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for polymorphic studies .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools guide these optimizations?

Methodological Answer:

- Targeted Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the benzene ring to improve metabolic stability. Replace the ethyl group with bulkier substituents (e.g., cyclopropyl) to modulate steric effects.

- Computational Approaches :

- Molecular Docking (AutoDock/Vina) : Predict binding affinity to target proteins (e.g., enzymes or receptors).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- MD Simulations (GROMACS) : Evaluate conformational stability in aqueous or lipid bilayer environments .

Q. How does the compound’s stability vary under physiological or extreme conditions (e.g., acidic/alkaline pH, UV exposure)?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify by-products (e.g., hydrolysis of the sulfonamide group) using LC-MS.

- Photostability : Expose to UV light (254 nm) in a quartz cuvette and track degradation kinetics. Use UV-Vis spectroscopy to detect shifts in λmax due to structural changes .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., consistent cell lines, ATP-based viability assays for cytotoxicity).

- SAR Studies : Compare analogs to isolate the impact of specific functional groups. For example, replacing the methoxy group with a hydroxyl group may alter solubility and membrane permeability.

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What methodologies are employed to study the compound’s mechanism of action in disease models?

Methodological Answer:

- In Vitro Models : Use primary cells or immortalized lines (e.g., HEK293, RAW264.7) to assess anti-inflammatory activity via ELISA (TNF-α/IL-6 quantification) or Western blot (NF-κB pathway analysis).

- In Vivo Models : Administer the compound in rodent models (e.g., adjuvant-induced arthritis) and monitor efficacy via histopathology and biomarker analysis (e.g., serum CRP levels).

- Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) using fluorogenic substrates and determine inhibition constants (Kᵢ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.